3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide
CAS No.: 461410-44-6
Cat. No.: VC16031971
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 461410-44-6 |
|---|---|
| Molecular Formula | C17H18ClNO2 |
| Molecular Weight | 303.8 g/mol |
| IUPAC Name | 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide |
| Standard InChI | InChI=1S/C17H18ClNO2/c1-4-12-7-5-6-11(2)16(12)19-17(20)13-8-9-15(21-3)14(18)10-13/h5-10H,4H2,1-3H3,(H,19,20) |
| Standard InChI Key | MMWMHLFFWOXGER-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₇H₁₈ClNO₂, featuring:
-
A benzamide backbone with 3-chloro and 4-methoxy substituents.
-
An N-(2-ethyl-6-methylphenyl) group, introducing steric and electronic modifications.
Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)Cl)C | |
| InChI Key | MMWMHLFFWOXGER-UHFFFAOYSA-N | |
| Molecular Weight | 303.8 g/mol |
Predicted Physicochemical Properties
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 304.10988 | 169.9 |
| [M+Na]+ | 326.09182 | 185.2 |
| [M-H]- | 302.09532 | 175.0 |
| Data derived from ion mobility spectrometry predictions . |
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via multi-step reactions:
-
Amidation: 5-Chloro-2-methoxybenzoic acid reacts with 2-ethyl-6-methylaniline using coupling agents like ethyl chloroformate .
-
Purification: Crystallization from methanol yields the final product with >90% purity.
Key Intermediate
-
5-Chloro-2-methoxybenzoic acid: Serves as the acylating agent.
-
2-Ethyl-6-methylaniline: Introduces the branched alkyl substituent, enhancing lipophilicity .
Physicochemical Properties
Solubility and Lipophilicity
-
Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO and dichloromethane.
Stability
-
Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments due to the amide bond .
Biological Activity and Applications
Enzyme Inhibition
-
Tubulin Binding: Molecular docking suggests interaction with the colchicine-binding site, a mechanism observed in analogs .
-
Dopamine/Serotonin Receptors: Similar N-substituted benzamides show dual antagonism at D₂ and 5-HT₃ receptors .
Comparative Analysis with Analogs
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: The 2-ethyl-6-methyl group enhances metabolic stability compared to simpler aryl analogs .
-
Prodrug Potential: Methoxy groups can be demethylated in vivo to active phenolic metabolites .
Material Science
-
Coordination Chemistry: The amide and chloro groups may facilitate metal chelation for catalytic applications .
Challenges and Future Directions
-
Toxicity Concerns: Cytotoxicity in macrophage models (CC₅₀: ~10 µM) limits therapeutic utility .
-
Synthetic Scalability: Multi-step synthesis complicates large-scale production .
-
Unresolved Questions:
-
Pharmacokinetic profile (e.g., bioavailability, half-life).
-
Target specificity against off-pathway enzymes.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume